molecular formula C10H19N B2460023 2-(Cyclobutylmethyl)piperidine CAS No. 1692394-74-3

2-(Cyclobutylmethyl)piperidine

Cat. No.: B2460023
CAS No.: 1692394-74-3
M. Wt: 153.269
InChI Key: ZODKIGPMFNGOMR-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)piperidine is an organic compound belonging to the piperidine class of compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclobutylmethyl group attached to the second position of the piperidine ring. This compound has gained attention in scientific research due to its potential therapeutic applications and its role in various chemical reactions .

Safety and Hazards

The safety information for 2-(Cyclobutylmethyl)piperidine includes hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)piperidine typically involves the reaction of piperidine with cyclobutylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the cyclobutylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a reactor under controlled conditions. This approach can improve yield and reduce production costs compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(Cyclobutylmethyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar structure but without the cyclobutylmethyl group.

    Cyclobutylmethylamine: Similar in structure but lacks the piperidine ring.

    N-Methylpiperidine: Contains a methyl group instead of a cyclobutylmethyl group.

Uniqueness

2-(Cyclobutylmethyl)piperidine is unique due to the presence of both the piperidine ring and the cyclobutylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(cyclobutylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-7-11-10(6-1)8-9-4-3-5-9/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODKIGPMFNGOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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